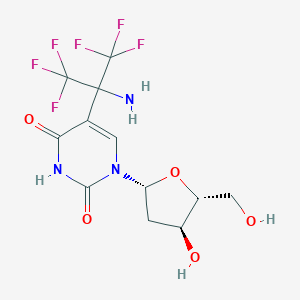
Methoclocinnamox
Overview
Description
Methoclocinnamox is a selective pseudo-irreversible partial agonist of the μ-opioid receptor. It exhibits both opioid agonist and antagonist-like effects. This compound has long-lasting effects and is insurmountable by other μ-opioid receptor ligands . This compound was derived from clocinnamox and was first described in 1995. It has been of interest in the potential treatment of opioid dependence .
Mechanism of Action
Target of Action
Methoclocinnamox (MC-CAM) primarily targets the µ-opioid receptors . These receptors are a class of G-protein-coupled receptors that are involved in pain regulation and reward in the central nervous system. MC-CAM possesses initial partial µ-opioid agonist activity with subsequent long-lasting µ-antagonist effects .
Mode of Action
MC-CAM interacts with its target, the µ-opioid receptors, in a unique way. Following this initial agonist activity, MC-CAM exhibits long-lasting antagonist effects . As an antagonist, it binds to the µ-opioid receptors without activating them, thereby blocking other substances from activating these receptors .
Biochemical Pathways
By acting as an antagonist, MC-CAM can prevent the activation of these receptors by other opioid substances, thereby disrupting the associated biochemical pathways .
Pharmacokinetics
Studies suggest that mc-cam has a longer duration of antagonist effects than buprenorphine . This suggests that MC-CAM may have a longer half-life and/or slower clearance rate, which could impact its bioavailability and overall pharmacokinetic profile .
Result of Action
The primary result of MC-CAM’s action is the inhibition of opioid self-administration . By acting as a µ-opioid receptor antagonist, MC-CAM can decrease the reinforcing potency of opioids . This makes it a potential therapeutic agent for the treatment of opioid abuse .
Biochemical Analysis
Biochemical Properties
Methoclocinnamox interacts with µ-opioid receptors, acting as a weak partial agonist . This interaction plays a crucial role in biochemical reactions, particularly those related to opioid self-administration . The nature of these interactions is complex, involving both acute and prolonged effects .
Cellular Effects
In cellular processes, this compound has been observed to influence dopamine (DA) overflow in the rat nucleus accumbens (NAC), a region of the brain involved in reward and reinforcement . When administered acutely, this compound increased NAC DA overflow to 200–245% baseline within 30 minutes . This suggests that this compound can significantly impact cell function, potentially influencing cell signaling pathways and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, specifically µ-opioid receptors . This binding is thought to result in enzyme activation or inhibition, leading to changes in gene expression . The most parsimonious explanation for this compound’s effect on NAC DA overflow is that it acted as an essentially irreversible partial agonist .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time . For instance, even after 24 hours, NAC DA overflow of this compound-pretreated animals remained elevated at 165% of vehicle-treated animals . This suggests that this compound may have long-term effects on cellular function, although further in vitro or in vivo studies would be needed to confirm this.
Dosage Effects in Animal Models
The effects of this compound have been studied in animal models, with results indicating that its impact varies with different dosages
Metabolic Pathways
Given its interaction with µ-opioid receptors, it is likely that this compound plays a role in opioid metabolic pathways .
Preparation Methods
Methoclocinnamox can be synthesized through a series of chemical reactions involving the appropriate starting materials and reagents. The synthetic route typically involves the formation of the core structure followed by the introduction of functional groups. The reaction conditions often include specific temperatures, solvents, and catalysts to achieve the desired product. Industrial production methods may involve scaling up the laboratory synthesis to larger reactors and optimizing the reaction conditions for higher yields and purity .
Chemical Reactions Analysis
Methoclocinnamox undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another.
Scientific Research Applications
Methoclocinnamox has several scientific research applications, including:
Chemistry: It is used as a tool compound to study the μ-opioid receptor and its interactions with other ligands.
Biology: It is used to investigate the biological effects of μ-opioid receptor activation and inhibition.
Medicine: It has potential therapeutic applications in the treatment of opioid dependence and overdose.
Industry: It may be used in the development of new drugs targeting the μ-opioid receptor.
Comparison with Similar Compounds
Methoclocinnamox is similar to other compounds that target the μ-opioid receptor, such as:
Clocinnamox: The parent compound from which this compound is derived.
Methocinnamox: A closely related compound that acts as a pseudo-irreversible antagonist of the μ-opioid receptor.
Properties
IUPAC Name |
(E)-N-[(4R,4aS,7aR,12bR)-3-(cyclopropylmethyl)-9-hydroxy-7-oxo-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-4a-yl]-3-(4-chlorophenyl)prop-2-enamide;methanesulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H29ClN2O4.CH4O3S/c30-20-7-3-17(4-8-20)5-10-24(35)31-29-12-11-22(34)27-28(29)13-14-32(16-18-1-2-18)23(29)15-19-6-9-21(33)26(36-27)25(19)28;1-5(2,3)4/h3-10,18,23,27,33H,1-2,11-16H2,(H,31,35);1H3,(H,2,3,4)/b10-5+;/t23-,27+,28+,29-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAXNKAGAUFXFDO-JVJDXIHNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)O.C1CC1CN2CCC34C5C(=O)CCC3(C2CC6=C4C(=C(C=C6)O)O5)NC(=O)C=CC7=CC=C(C=C7)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CS(=O)(=O)O.C1CC1CN2CC[C@]34[C@@H]5C(=O)CC[C@]3([C@H]2CC6=C4C(=C(C=C6)O)O5)NC(=O)/C=C/C7=CC=C(C=C7)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H33ClN2O7S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
601.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
117332-69-1 | |
| Record name | Clocinnamox | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117332691 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















